An In-depth Technical Guide to 1-(2-Phenoxyphenyl)ethan-1-amine: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 1-(2-Phenoxyphenyl)ethan-1-amine: Synthesis, Characterization, and Therapeutic Potential
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical entities possessing privileged structural motifs is a cornerstone of identifying next-generation therapeutics. The arylethylamine scaffold is one such motif, renowned for its prevalence in neuroactive compounds and other biologically active agents due to its ability to interact with a multitude of physiological targets. This guide focuses on a specific, yet underexplored, member of this class: 1-(2-phenoxyphenyl)ethan-1-amine .
This molecule uniquely combines the foundational arylethylamine structure with a diphenyl ether (phenoxyphenyl) moiety. The diphenyl ether linkage is a key feature in various pharmacologically active compounds, valued for its metabolic stability and ability to introduce a specific conformational arrangement of the aromatic rings. This technical document provides a comprehensive overview of the chemical structure, physicochemical properties, a robust synthetic protocol, detailed analytical characterization, and an expert perspective on the potential applications of 1-(2-phenoxyphenyl)ethan-1-amine for researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
The foundational step in evaluating any compound for drug development is a thorough understanding of its structure and inherent chemical properties. These characteristics govern its behavior in both chemical and biological systems.
Chemical Structure
1-(2-phenoxyphenyl)ethan-1-amine is a chiral primary amine. The structure features a central ethylamine chain where the first carbon is attached to a phenyl ring at the 2-position, which itself is substituted with a phenoxy group. This arrangement results in a stereocenter at the benzylic carbon bearing the amine group.
Figure 1: 2D Chemical Structure of 1-(2-phenoxyphenyl)ethan-1-amine.
Core Identifiers and Physicochemical Data
A summary of the key identifiers and computed physicochemical properties for 1-(2-phenoxyphenyl)ethan-1-amine is provided in Table 1. As experimental data for this specific molecule is not widely published, properties such as LogP and pKa are predicted values derived from computational models. These predictions are critical for early-stage drug development, offering insights into the molecule's likely pharmacokinetic profile (e.g., absorption, distribution). The predicted pKa suggests it will be protonated at physiological pH, a common feature of many CNS-active drugs.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-(2-phenoxyphenyl)ethanamine | [1] |
| CAS Number | 1019573-79-5 | [1] |
| Molecular Formula | C₁₄H₁₅NO | [1] |
| Molecular Weight | 213.28 g/mol | [1] |
| Predicted LogP | 2.8 - 3.2 | Computational Estimate |
| Predicted pKa (Basic) | 9.0 - 9.5 | Computational Estimate |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | Computational Estimate |
| Chirality | Exists as (R) and (S) enantiomers | Structural Analysis |
Synthesis and Purification
A reliable and scalable synthesis is paramount for the progression of any compound through the drug discovery pipeline. For 1-(2-phenoxyphenyl)ethan-1-amine, a highly efficient and widely utilized method is the direct reductive amination of the corresponding ketone precursor, 2-phenoxyacetophenone. This method is favored for its operational simplicity and generally high yields.
Rationale for Synthetic Strategy
Reductive amination is a cornerstone of amine synthesis in medicinal chemistry. The process involves two key transformations in a single pot:
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Imine Formation: The carbonyl group of the ketone (2-phenoxyacetophenone) reacts with an ammonia source to form an intermediate imine or enamine. This step is typically acid-catalyzed to activate the carbonyl group.
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Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond by a hydride-based reducing agent.
The choice of reducing agent is critical. A reagent must be mild enough not to reduce the starting ketone but potent enough to reduce the in situ-formed imine. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal for this purpose, as their reactivity is attenuated, particularly at neutral or slightly acidic pH, allowing for the selective reduction of the protonated imine intermediate.
Figure 2: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol describes the synthesis on a 1.0 mmol scale. All operations should be performed in a well-ventilated fume hood.
Materials:
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2-Phenoxyacetophenone (212.24 g/mol , 1.0 equiv)
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Ammonium acetate (77.08 g/mol , 10.0 equiv)
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Sodium cyanoborohydride (62.84 g/mol , 1.5 equiv)
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Methanol (anhydrous)
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Ethyl acetate (EtOAc)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel (230-400 mesh)
Procedure:
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Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenoxyacetophenone (212 mg, 1.0 mmol) and ammonium acetate (771 mg, 10.0 mmol).
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Solvent Addition: Add anhydrous methanol (10 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
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Addition of Reducing Agent: Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (94 mg, 1.5 mmol) portion-wise over 5 minutes. Causality Note: Portion-wise addition at low temperature controls the exothermic reaction and prevents the uncontrolled reduction of the starting ketone.
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Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
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Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution (15 mL). Stir for 15 minutes. Self-Validation: The addition of a basic solution neutralizes the ammonium salt and ensures the product is in its free-base form for extraction.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
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Washing: Combine the organic layers and wash with brine (20 mL).
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure 1-(2-phenoxyphenyl)ethan-1-amine.
Spectroscopic Characterization
Unambiguous structural confirmation is a non-negotiable step in chemical synthesis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a detailed picture of the molecular architecture.
Predicted ¹H and ¹³C NMR Spectroscopy
While experimental spectra must be acquired for final validation, NMR prediction tools provide a reliable reference.[2] The expected chemical shifts are summarized below.
Table 2: Predicted NMR Chemical Shifts (in CDCl₃)
| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 6.8 - 7.6 | m | 9H | Ar-H |
| Benzylic Proton | ~4.2 | q | 1H | CH-NH₂ |
| Amine Protons | 1.5 - 2.5 (broad) | s | 2H | NH₂ |
| Methyl Protons | ~1.4 | d | 3H | CH₃ |
| ¹³C NMR | Predicted Shift (ppm) | Assignment |
| Aromatic Carbons | 115 - 160 | Ar-C |
| Benzylic Carbon | ~50 | CH-NH₂ |
| Methyl Carbon | ~24 | CH₃ |
Rationale: The benzylic proton (CH-NH₂) is expected to be a quartet due to coupling with the three methyl protons. The methyl protons, in turn, will appear as a doublet. The nine aromatic protons from the two phenyl rings will present as a complex multiplet. The broad signal for the amine protons is characteristic and due to quadrupole broadening and exchange.
Mass Spectrometry Fragmentation Analysis
Under electrospray ionization (ESI) conditions, the molecule will readily protonate at the basic amine to form the [M+H]⁺ ion (m/z 214.12). Tandem mass spectrometry (MS/MS) of this ion is expected to yield characteristic fragments.
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Primary Fragmentation: The most common fragmentation pathway for protonated benzylamines is the loss of ammonia (NH₃). This would result in a prominent fragment ion at m/z 197.11 .[1]
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Further Fragmentation: The resulting carbocation (m/z 197.11) can undergo further fragmentation. A likely pathway involves the cleavage of the ether bond, potentially leading to fragments corresponding to a phenoxy radical loss or formation of a tropylium-type ion, a common rearrangement for benzylic systems.[3]
Potential Applications in Drug Discovery and Neuroscience
The true value of a novel chemical entity is defined by its biological activity. While specific data for 1-(2-phenoxyphenyl)ethan-1-amine is scarce, its structural components suggest several promising avenues for investigation.
The Arylethylamine Pharmacophore
The arylethylamine core is a classic pharmacophore that interacts with a wide range of biogenic amine receptors and transporters. This includes dopaminergic, serotonergic, and adrenergic systems. As such, compounds containing this motif are frequently investigated for:
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Central Nervous System (CNS) Disorders: Their ability to cross the blood-brain barrier makes them candidates for treating depression, anxiety, ADHD, and neurodegenerative diseases.
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Receptor Modulators: Depending on the substitution pattern, they can act as agonists, antagonists, or allosteric modulators of G-protein coupled receptors (GPCRs).
The Role of the Phenoxyphenyl Group
The phenoxyphenyl group is not merely a bulky substituent; it is a recognized motif in medicinal chemistry. For example, compounds with this feature have been developed as glucokinase activators for diabetes and have shown activity in other therapeutic areas. This group can:
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Enhance Binding Affinity: The additional phenyl ring provides opportunities for π-π stacking and hydrophobic interactions within a target's binding pocket.
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Modulate Physicochemical Properties: It significantly increases lipophilicity, which can influence cell permeability and metabolic stability.
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Impart Novel Biological Activities: Phenolic and biphenolic compounds are well-documented for their antioxidant, anti-inflammatory, and anticancer properties. The ether linkage in the target molecule provides a stable scaffold to explore these activities.
Conclusion and Future Directions
1-(2-phenoxyphenyl)ethan-1-amine represents a compelling, yet underexplored, chemical scaffold for drug discovery. Its synthesis is readily achievable via established reductive amination protocols, and its structure can be unambiguously confirmed through standard spectroscopic methods. The convergence of the CNS-active arylethylamine pharmacophore with the biologically relevant phenoxyphenyl moiety makes this compound a prime candidate for screening in a variety of therapeutic areas, particularly in neuroscience and oncology.
Future work should focus on the enantioselective synthesis of the (R) and (S) isomers, as biological activity is often stereospecific. A comprehensive biological evaluation, including screening against a panel of CNS receptors and cancer cell lines, is the logical next step to unlock the therapeutic potential of this promising molecule.
References
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Florean, C., et al. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 36(7), 739-751. Available at: [Link]
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Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(11), 1547-1558. Available at: [Link]
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American Elements. (n.d.). 1-(2-phenoxyphenyl)ethan-1-amine. Retrieved February 14, 2026, from [Link]
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Ferreira, R. J., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(1), 123. Available at: [Link]
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Iino, T., et al. (2009). Discovery of potent and orally active 3-alkoxy-5-phenoxy-N-thiazolyl benzamides as novel allosteric glucokinase activators. Bioorganic & Medicinal Chemistry, 17(7), 2733-2743. Available at: [Link]
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Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-247. Available at: [Link]
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Guedes, R. C., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. International Journal of Molecular Sciences, 25(16), 8879. Available at: [Link]
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